5-bromo-1-methyl-3H-2,1-benzothiazole 2,2-dioxide
Overview
Description
5-bromo-1-methyl-3H-2,1-benzothiazole 2,2-dioxide is a heterocyclic compound that features a benzothiazole ring system Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-3H-2,1-benzothiazole 2,2-dioxide typically involves the cyclization of 2-aminobenzenethiol with appropriate brominated reagents. One common method includes the condensation of 2-aminobenzenethiol with brominated aldehydes or ketones, followed by oxidation to introduce the dioxide functionality .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity. Green chemistry approaches, such as the use of CO2 as a raw material, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-methyl-3H-2,1-benzothiazole 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine or dioxide groups.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
5-bromo-1-methyl-3H-2,1-benzothiazole 2,2-dioxide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-3H-2,1-benzothiazole 2,2-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, altering biochemical pathways. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors to induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methylbenzothiazole: Similar structure but lacks the dioxide functionality.
5-bromo-2,1,3-benzothiadiazole: Contains a thiadiazole ring instead of a benzothiazole ring.
2-methyl-5-bromobenzothiazole: Another structural isomer with different substitution patterns.
Uniqueness
5-bromo-1-methyl-3H-2,1-benzothiazole 2,2-dioxide is unique due to its specific substitution pattern and the presence of the dioxide group. This makes it particularly useful in applications requiring specific chemical reactivity and biological activity .
Properties
IUPAC Name |
5-bromo-1-methyl-3H-2,1-benzothiazole 2,2-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2S/c1-10-8-3-2-7(9)4-6(8)5-13(10,11)12/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRBBEYZNYCVDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CS1(=O)=O)C=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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